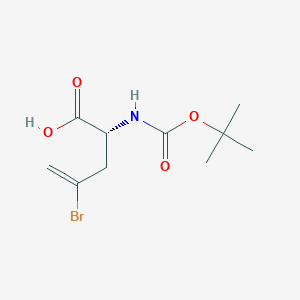

Boc-D-2-Amino-4-bromo-4-pentenoic acid

描述

Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate is a potent, membrane-permeable activator of cyclic adenosine monophosphate dependent protein kinase I and II. This compound mimics the effects of cyclic adenosine monophosphate as a second messenger in numerous systems while being resistant to cyclic nucleotide phosphodiesterases . It exhibits greater specificity and affinity than forskolin and cyclic adenosine monophosphate analogs such as dibutyryl-cyclic adenosine monophosphate .

准备方法

合成路线和反应条件

腺苷-3',5'-环磷酸硫代酯 (Sp 型) 的合成涉及在受控条件下用磷酸硫代酯试剂磷酸化腺苷。 反应通常需要使用三乙胺盐来促进环状单磷酸硫代酯结构的形成 .

工业生产方法

腺苷-3',5'-环磷酸硫代酯 (Sp 型) 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用高纯度试剂和严格的反应条件,以确保最终产品的稳定性和质量。 该化合物通常使用高效液相色谱法进行纯化,以达到≥98% 的纯度 .

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the C4 position undergoes nucleophilic substitution under controlled conditions. Key pathways include:

Reagents/Conditions:

-

Hydroxide ions (NaOH/H₂O, 60°C, 6 h) yield 4-hydroxy derivatives .

-

Ammonia/amines (NH₃/EtOH, reflux, 12 h) produce 4-amino analogues .

-

Thiols (RSH, DMF, room temperature, 24 h) form thioether-linked products.

Key Findings:

-

Reaction rates depend on solvent polarity and nucleophile strength. Polar aprotic solvents (e.g., DMF) accelerate substitution .

-

Steric hindrance from the Boc group slows substitution at C2 but enhances regioselectivity at C4 .

Oxidation Reactions

The C4-C5 double bond undergoes oxidation to generate functionalized intermediates:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C, 2 h | Epoxide | 78% |

| OsO₄/NMO | THF/H₂O, RT, 12 h | Vicinal diol | 65% |

| KMnO₄ (acidic) | H₂SO₄, 50°C, 4 h | 4-Ketopentanoic acid derivative | 52% |

Applications:

-

Epoxides serve as intermediates for ring-opening reactions in peptide macrocyclization .

-

Diols are precursors for glycosylation studies in glycopeptide synthesis.

Reduction Reactions

Selective reduction of the double bond or bromine atom is achievable:

Hydrogenation:

-

H₂/Pd-C (EtOAc, RT, 3 h) reduces the double bond to a single bond, preserving the bromine atom.

-

Zn/HOAc (reflux, 2 h) removes bromine via reductive debromination, forming 4-pentenoic acid derivatives.

Notable Outcome:

-

Complete retention of stereochemistry at C2 during hydrogenation due to the Boc group’s steric protection .

Cross-Metathesis Reactions

The terminal alkene participates in olefin metathesis for bioconjugation or macrocycle synthesis:

Example Protocol:

-

Grubbs catalyst II (CH₂Cl₂, 40°C, 24 h) with allyl-glycine derivatives yields hybrid peptide-drug conjugates .

-

Key Limitation: Competing homodimerization requires excess metathesis partner (≥3:1 molar ratio) .

Peptide Coupling Reactions

The carboxylic acid group engages in standard peptide bond formation:

Activation Methods:

| Reagent | Coupling Partner | Product Type |

|---|---|---|

| HOBt/EDC | L-Valine benzyl ester | Dipeptide with bromoalkene |

| HATU/DIEA | Proline amide | Boc-protected tripeptide |

Optimization Note:

-

Microwave-assisted coupling (50 W, 80°C, 10 min) improves yields to >90% for sterically hindered partners .

Deprotection Reactions

The Boc group is cleaved under acidic conditions:

Conditions:

-

TFA/CH₂Cl₂ (1:1 v/v, RT, 30 min) removes Boc, yielding the free amine .

-

HCl/dioxane (4 M, RT, 2 h) provides the hydrochloride salt for ionic intermediate isolation .

Comparative Reactivity Table

Research Insights

-

Stereochemical Integrity: The D-configuration at C2 remains stable under most conditions due to the Boc group’s protection .

-

Thermal Stability: Decomposition occurs above 150°C, limiting high-temperature applications.

-

Solubility Profile: Soluble in DMF, DMSO, and THF but poorly in water, necessitating organic-aqueous biphasic systems for reactions .

This compound’s multifunctional design enables its use in synthesizing bioactive peptides, enzyme inhibitors, and hybrid drug candidates, as evidenced by its adoption in oncology and neurology research .

科学研究应用

Peptide Synthesis

Role as a Building Block

Boc-D-2-amino-4-bromo-4-pentenoic acid is widely recognized as a critical building block in peptide synthesis. Its unique structure allows for the incorporation of modified amino acids into peptides, which can enhance the stability and biological activity of peptide drugs. This modification is particularly useful in developing therapeutic peptides that require improved pharmacokinetic properties.

Case Study: Modified Peptides for Cancer Therapy

Research has demonstrated that peptides synthesized using this compound exhibit enhanced efficacy against cancer cells. For instance, a study highlighted the synthesis of cyclic peptides that showed increased binding affinity to cancer biomarkers, leading to improved targeting of tumor cells .

Drug Development

Novel Pharmaceutical Formulations

In drug development, this compound serves as a precursor for creating novel pharmaceuticals, particularly in oncology. The compound's ability to modify amino acids allows researchers to design drugs that can overcome the limitations of traditional therapies.

Case Study: Targeted Cancer Treatments

A recent investigation into the use of modified amino acids derived from this compound revealed promising results in preclinical models of metastatic cancer. These modified compounds demonstrated a capacity to inhibit tumor growth more effectively than standard treatments .

Bioconjugation

Facilitating Biomolecule Attachment

The compound is employed in bioconjugation processes, which are essential for developing targeted drug delivery systems. By facilitating the attachment of biomolecules to surfaces or other molecules, this compound enhances the specificity and efficacy of therapeutic agents.

Application Example: Antibody Drug Conjugates (ADCs)

In the development of ADCs, this compound has been utilized to create linkers that connect antibodies to cytotoxic drugs. This approach allows for selective targeting of cancer cells while minimizing damage to healthy tissues .

Research in Neuroscience

Studying Neurotransmitter Systems

Due to its structural similarities to certain neurotransmitters, this compound is valuable in neuroscience research. It aids in exploring neurotransmitter pathways and understanding their roles in various neurological conditions.

Case Study: Neurotransmitter Modulation

Studies have shown that derivatives of this compound can modulate neurotransmitter release, providing insights into potential therapeutic targets for neurodegenerative diseases .

Analytical Chemistry

Standardization in Chemical Analyses

In analytical chemistry, this compound is used as a standard compound to ensure accurate measurements in chemical analyses. Its stability and reactivity make it an ideal candidate for assessing the purity of synthesized compounds.

Application Example: Purity Assessment Techniques

The compound has been employed in various chromatographic techniques to evaluate the purity of peptide synthesizers and other chemical products. Its consistent performance across different analytical methods underscores its importance in quality control .

作用机制

腺苷-3',5'-环磷酸硫代酯 (Sp 型) 通过激活环腺苷单磷酸依赖性蛋白激酶 I 和 II 发挥作用。 它与这些激酶的调节亚基结合,导致催化亚基的释放,并随后使靶蛋白磷酸化 。 这种激活模拟了环腺苷单磷酸的自然信号传导,导致对细胞功能的各种下游影响 .

相似化合物的比较

类似化合物

腺苷-3',5'-环磷酸: 一种天然环核苷酸,在许多生物过程中充当第二信使。

腺苷-3',5'-环磷酸硫代酯 (Rp 型): 腺苷-3',5'-环磷酸硫代酯 (Sp 型) 的异构体,它作为环腺苷单磷酸依赖性蛋白激酶的抑制剂.

8-溴腺苷-3',5'-环磷酸硫代酯: 一种溴化类似物,比腺苷-3',5'-环磷酸硫代酯 (Sp 型) 更亲脂性和更易穿透细胞.

独特性

腺苷-3',5'-环磷酸硫代酯 (Sp 型) 由于其对环腺苷单磷酸依赖性蛋白激酶 I 和 II 的高特异性和亲和力以及对环核苷酸磷酸二酯酶降解的抵抗力而具有独特性 。这使其成为一个有价值的工具,用于以比其他类似物更高的精度和稳定性研究环腺苷单磷酸信号传导。

生物活性

Boc-D-2-amino-4-bromo-4-pentenoic acid is a synthetic amino acid derivative that serves as a significant building block in peptide synthesis. Its unique structure, which includes a brominated side chain and a Boc (tert-butyloxycarbonyl) protecting group, suggests potential applications in various biological and pharmaceutical contexts. This article explores the biological activity of this compound, focusing on its synthesis, properties, and potential applications based on available research.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : CHBrN\O

- Molecular Weight : Approximately 232.08 g/mol

- IUPAC Name : (2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid

The presence of the bromine atom may enhance lipophilicity, influencing the compound's interaction with biological membranes and potentially affecting its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Brominated Intermediate : Starting from 4-pentenoic acid, bromination is performed to introduce the bromine substituent.

- Protection of the Amino Group : The amino group is protected using the Boc group to facilitate subsequent reactions without interfering with the amine functionality.

- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological assays.

Biological Activity

While specific biological activities of this compound are not extensively documented, its structural analogs exhibit significant biological properties. Compounds with similar structures often play crucial roles in enzyme catalysis and receptor interactions. Here are some notable aspects of its biological activity:

Enzyme Interaction

Research indicates that compounds with brominated side chains can influence enzyme activity by altering substrate binding affinities or modulating catalytic efficiencies. For instance, studies on related compounds suggest that bromine can enhance lipophilicity, potentially improving membrane permeability and interaction with lipid bilayers .

Peptide Synthesis

This compound is primarily utilized in peptide synthesis due to its ability to serve as a building block for constructing more complex peptides. The Boc protecting group allows for selective deprotection during synthesis, facilitating the incorporation of this amino acid into peptides designed for specific biological functions .

Comparative Analysis of Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals variations in biological activity due to differences in side chains and stereochemistry. The following table summarizes key comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-D-2-Amino-4-bromo-4-pentenoic acid | Similar structure but Fmoc protecting group | Potentially different reactivity profiles |

| Fmoc-D-Alanine | Basic amino acid structure | Widely used in peptide synthesis |

| Fmoc-D-Tyrosine | Contains a phenolic hydroxyl group | Influences solubility and reactivity |

This table illustrates how variations in structure can lead to different biological activities, emphasizing the need for further research into this compound's specific interactions.

Potential Therapeutic Applications

Given its structural characteristics, this compound may have potential therapeutic applications. For example, it could be explored as a precursor for developing peptide-based drugs targeting specific receptors or enzymes involved in disease pathways. The brominated side chain may enhance the compound's ability to interact with biomolecules, making it a candidate for further pharmacological studies .

属性

IUPAC Name |

(2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUQAUPMGSKZIY-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=C)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426542 | |

| Record name | Boc-D-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149930-92-7 | |

| Record name | Boc-D-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。